3-alpha-Androstanediol glucuronide
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Overview
Description
3-alpha-Androstanediol glucuronide is a metabolite formed from human androgens, which are compounds involved in the development and maintenance of sexual characteristics. It is formed by the glucuronidation of dihydrotestosterone and has been proposed as a means of measuring androgenic activity . In women, the adrenal steroids dehydroepiandrosterone sulfate, androstenedione, and dehydroepiandrosterone are the major precursors of plasma this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-alpha-Androstanediol glucuronide involves the glucuronidation of dihydrotestosterone. This process can be carried out by incubating dihydrotestosterone with glucuronidase, followed by extraction and sequential chromatography . The reaction conditions typically involve the use of high-pressure liquid chromatography to separate the medium and confirm the production of the glucuronide .
Industrial Production Methods: the general approach would involve large-scale glucuronidation reactions using dihydrotestosterone as the starting material and employing similar techniques as those used in laboratory settings, such as high-pressure liquid chromatography and glucuronidase hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 3-alpha-Androstanediol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The glucuronidation process itself is a type of substitution reaction where a glucuronic acid moiety is added to dihydrotestosterone .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucuronidase for hydrolysis and high-pressure liquid chromatography for separation and purification . The reaction conditions typically involve incubation at specific temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed: The major product formed from the glucuronidation of dihydrotestosterone is this compound itself. Other minor products may include various isomers and derivatives of the glucuronide .
Scientific Research Applications
3-alpha-Androstanediol glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a marker of target tissue cellular action and correlates with the level of 5-alpha-reductase activity in the skin . This makes it a valuable tool for studying androgen metabolism and its effects on the body.
In medicine, this compound is used as a clinical marker of androgen action in peripheral tissues . It is also used in research to study conditions such as idiopathic hirsutism, where elevated levels of the glucuronide are observed . Additionally, it has applications in the study of androgenic activity in women, where it serves as a marker for measuring androgen levels .
Mechanism of Action
The mechanism of action of 3-alpha-Androstanediol glucuronide involves its role as a marker of androgen metabolism. It correlates with the level of 5-alpha-reductase activity, which converts testosterone and 3-alpha-Androstanediol to dihydrotestosterone in the skin . The concentrations of this compound are associated with the level of cutaneous androgen metabolism, making it a useful indicator of androgenic activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-alpha-Androstanediol glucuronide include 3-beta-Androstanediol, androsterone glucuronide, and etiocholanolone glucuronide . These compounds are also metabolites of androgens and share similar structures and functions.
Uniqueness: What sets this compound apart from these similar compounds is its specific role as a marker of 5-alpha-reductase activity and its correlation with cutaneous androgen metabolism . This makes it particularly valuable in studies related to skin androgen metabolism and conditions such as idiopathic hirsutism .
Properties
Molecular Formula |
C25H40O8 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
InChI Key |
GYNWSIBKBBWJJW-PAXPDMBVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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